molecular formula C24H20N5O9P B153994 Bbcgmp CAS No. 137154-74-6

Bbcgmp

Cat. No.: B153994
CAS No.: 137154-74-6
M. Wt: 553.4 g/mol
InChI Key: XOZMFXGWTIFWGN-KSFYIVLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bbcgmp, also known as this compound, is a useful research compound. Its molecular formula is C24H20N5O9P and its molecular weight is 553.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Cardiovascular Research:
BB-cGMP has been extensively studied for its vasodilatory effects. It acts as a second messenger in the nitric oxide signaling pathway, leading to relaxation of smooth muscle and vasodilation. This property is being explored for therapeutic applications in conditions such as hypertension and heart failure. Studies indicate that topical application of solutions containing BB-cGMP can significantly reduce intraocular pressure, suggesting potential uses in treating glaucoma .

Neuropharmacology:
Research has shown that BB-cGMP is involved in neurotransmission and synaptic plasticity. Its role as a signaling molecule in the brain has implications for understanding neurodegenerative diseases and developing treatments for conditions such as Alzheimer's disease. The modulation of BB-cGMP levels could influence cognitive functions and memory .

Biochemical Assays

BB-cGMP is utilized in various biochemical assays to quantify enzyme activities. For example, it serves as a substrate for guanylate cyclases, which catalyze the conversion of GTP to cGMP. This reaction is essential for studying enzyme kinetics and mechanisms in cellular signaling pathways.

Cancer Research

Recent studies have highlighted the potential of BB-cGMP in cancer therapy. It has been observed that cyclic GMP levels can influence cell proliferation and apoptosis in cancer cells. By modulating these pathways, BB-cGMP may enhance the efficacy of certain chemotherapeutic agents or serve as a standalone treatment option .

Molecular Biology Applications

In molecular biology, BB-cGMP is employed as a tool for studying gene expression and regulation. It can act as a signaling molecule that influences transcription factors and gene promoters, thereby affecting the expression of various genes involved in growth and differentiation .

Biotechnology Innovations

BB-cGMP's properties are being harnessed in biotechnological applications, particularly in the development of biosensors and diagnostic tools. Its ability to interact with specific proteins makes it a valuable component in designing assays for detecting various biological molecules.

Case Study 1: Cardiovascular Effects

A study conducted by Peter J. Stein demonstrated that BB-cGMP significantly reduces intraocular pressure in normotensive eyes, indicating its potential use in treating ocular hypertension . This finding underscores the importance of cyclic nucleotides in regulating vascular tone.

Case Study 2: Cancer Cell Apoptosis

Research investigating the effects of BB-cGMP on MCF-7 breast cancer cells revealed that elevated levels of this compound led to increased apoptosis rates. The study suggests that targeting the cGMP pathway could be an effective strategy for enhancing cancer treatment outcomes .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Implications
Cardiovascular ResearchVasodilation and blood pressure regulationReduces intraocular pressure; potential glaucoma treatment
NeuropharmacologyInvolvement in neurotransmissionPossible implications for Alzheimer's treatment
Cancer ResearchModulation of cell proliferation and apoptosisEnhances efficacy of chemotherapeutics
Molecular BiologyInfluence on gene expressionAffects transcription factors and gene promoters
BiotechnologyDevelopment of biosensors and diagnosticsValuable tool for detecting biological molecules

Properties

CAS No.

137154-74-6

Molecular Formula

C24H20N5O9P

Molecular Weight

553.4 g/mol

IUPAC Name

[(2R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-(phosphonooxymethyl)-2,5-dihydrofuran-3-yl] 4-benzoylbenzoate

InChI

InChI=1S/C24H20N5O9P/c25-24-27-20-18(21(31)28-24)26-12-29(20)22-17(10-16(37-22)11-36-39(33,34)35)38-23(32)15-8-6-14(7-9-15)19(30)13-4-2-1-3-5-13/h1-10,12,16,22H,11H2,(H2,33,34,35)(H3,25,27,28,31)/t16-,22+/m0/s1

InChI Key

XOZMFXGWTIFWGN-KSFYIVLOSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=CC(OC3N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=C[C@H](O[C@H]3N4C=NC5=C4NC(=NC5=O)N)COP(=O)(O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=CC(OC3N4C=NC5=C4NC(=NC5=O)N)COP(=O)(O)O

Synonyms

2'-O-(4-benzoylbenzoyl)guanosine cyclic 3',5'-monophosphate

Origin of Product

United States

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